molecular formula C16H21NO2 B14029742 ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Cat. No.: B14029742
M. Wt: 259.34 g/mol
InChI Key: LJHVXSQHJSFARO-GOOCMWNKSA-N
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Description

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[310]hexan-6-yl)acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the benzyl and ethyl acetate groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.

    (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate: Different substituents but similar bicyclic core.

Uniqueness

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate is unique due to its specific combination of functional groups and bicyclic structure.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 2-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]acetate

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)8-13-14-10-17(11-15(13)14)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13?,14-,15+

InChI Key

LJHVXSQHJSFARO-GOOCMWNKSA-N

Isomeric SMILES

CCOC(=O)CC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)CC1C2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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